molecular formula C6H6BrN B133514 2-Bromo-4-methylpyridine CAS No. 4926-28-7

2-Bromo-4-methylpyridine

Cat. No. B133514
CAS RN: 4926-28-7
M. Wt: 172.02 g/mol
InChI Key: LSZMVESSGLHDJE-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyridine, also known as 2-bromo-N-methylpyridinium, is a heterocyclic organic compound with the chemical formula C6H6BrN. It is a colorless liquid with a pungent odor and has been used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a building block for organic materials. This compound is a versatile, low-cost, and easily available chemical that can be used in a wide range of laboratory experiments.

Scientific Research Applications

1. Synthesis of Novel Derivatives

2-Bromo-4-methylpyridine is utilized in the synthesis of novel pyridine derivatives. These derivatives have potential applications as chiral dopants for liquid crystals and show moderate biological activities, including anti-thrombolytic and biofilm inhibition activities. This was demonstrated in a study where a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling reaction, showing the versatility of this compound in creating new compounds (Ahmad et al., 2017).

2. Application in Chemistry and Pharmaceutical Synthesis

This compound serves as a significant intermediate in pharmaceutical and chemical synthesis. For example, 2-Amino-6-bromopyridine, a derivative of this compound, is used in various synthetic pathways in chemistry and pharmacology (Liang, 2010).

3. Study of Molecular and Chemical Properties

Research has been conducted on the properties of this compound and its derivatives under different conditions, such as pressure and temperature, to understand their behavior and potential applications in various chemical processes (Kojima, 1988).

4. Electrophoretic Separation Studies

The methylpyridines, including this compound, have been used to investigate the relationships between pH and separation in free solution capillary electrophoresis, indicating its utility in analytical chemistry (Wren, 1991).

5. Crystal Structure Analysis

This compound is used in the synthesis of complex compounds whose crystal structures are studied for various applications. For instance, the synthesis and crystal structure analysis of a Schiff base compound involving this compound demonstrated its role in forming complex molecules with potential biological activities (Wang et al., 2008).

Mechanism of Action

Target of Action

2-Bromo-4-methylpyridine is primarily used in the synthesis of p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is used in the total synthesis of ocular age pigment A2-E, in the preparation of methoxy-2-(2-pyridyl)indoles, and in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are involved in a variety of cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Pharmacokinetics

It is known that the compound is used as an intermediate in organic synthesis and medicinal chemistry, mostly in the structural modification and synthesis of drug molecules .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, in the context of p38α MAP kinase inhibition, the compound could potentially modulate the release of pro-inflammatory cytokines, thereby influencing inflammatory responses .

Safety and Hazards

2-Bromo-4-methylpyridine is classified as an irritant. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-Bromo-4-methylpyridine is an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It has been used in the total synthesis of ocular age pigment A2-E and in the preparation of methoxy-2-(2-pyridyl)indoles . Its future directions are likely to continue in these areas, with potential developments in the synthesis of new compounds and applications in life science-related research .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound is involved in the synthesis of p38α mitogen-activated protein kinase inhibitors, which are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines . The interaction between this compound and these enzymes is essential for the development of therapeutic agents targeting diseases like rheumatoid arthritis and neurodegenerative disorders .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of p38α mitogen-activated protein kinase, leading to changes in the expression of genes involved in inflammation and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of p38α mitogen-activated protein kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of pro-inflammatory cytokine production and modulation of cellular stress responses . The binding interactions of this compound with other biomolecules also contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression, highlighting the importance of monitoring its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings underscore the importance of dosage optimization in preclinical studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . The involvement of this compound in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within cells . Understanding the metabolic fate of this compound is crucial for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells . Additionally, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its biochemical properties and interactions with cellular machinery . The subcellular localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct cellular compartments . Understanding the subcellular distribution of this compound is essential for elucidating its overall biochemical effects.

properties

IUPAC Name

2-bromo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZMVESSGLHDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370114
Record name 2-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4926-28-7
Record name 2-Bromo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methylpyridine
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Synthesis routes and methods

Procedure details

4-Methyl-2-bromopyridine (1.0 g, 5.8 mmol) and t-butoxybis(dimethylamino)methane (5 ml) were heated to 150° C. for 16 hours. 4-Methyl-2-bromopyridine was prepared as set forth in B. Adger et al., J. Chem. Soc., Perkin Trans. 1, pp. 2791-2796 (1988), which is incorporated herein by reference. The contents were evaporated and the residue dissolved in ethyl acetate and washed with water. The organic layer was dried over magnesium sulfate and solvent removed in vacuo to give 1.0 g of (E)-2-(2-bromo-4-pyridinyl)-N,N-dimethylethenamine as an oil suitable for use in step 2. Step 2: Preparation of (Z)-2-(2-bromo-4-1-pyridinyl)-1-(3-chlorophenyl)-3-(dimethylamino)-2-propen-1-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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